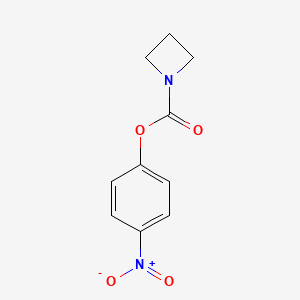

p-Nitrophenyl 1-azetidinecarboxylate

Description

Structure

3D Structure

Properties

CAS No. |

114774-79-7 |

|---|---|

Molecular Formula |

C10H10N2O4 |

Molecular Weight |

222.20 g/mol |

IUPAC Name |

(4-nitrophenyl) azetidine-1-carboxylate |

InChI |

InChI=1S/C10H10N2O4/c13-10(11-6-1-7-11)16-9-4-2-8(3-5-9)12(14)15/h2-5H,1,6-7H2 |

InChI Key |

RVRPZVYPEZOEKF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for P Nitrophenyl 1 Azetidinecarboxylate

Alternative Synthetic Routes and Precursor Preparation

Alternative synthetic strategies for p-Nitrophenyl 1-azetidinecarboxylate may be employed to circumvent the challenges associated with the direct acylation of azetidine (B1206935), such as the potential for ring-opening. These routes often involve the use of functionalized azetidine precursors.

A versatile approach involves the synthesis of a functionalized azetidine scaffold which can then be further modified to introduce the desired p-nitrophenyl carboxylate group. A wide array of methods exists for the synthesis of substituted azetidines. rsc.org For instance, a precursor such as a 1-(tert-butoxycarbonyl)azetidine derivative could be synthesized and subsequently deprotected to liberate the free amine for reaction with 4-nitrophenyl chloroformate. This multi-step approach can offer better control over the reaction and may be more amenable to the synthesis of a library of related compounds.

Beyond the use of 4-nitrophenyl chloroformate, other methods for the introduction of the p-nitrophenoxycarbonyl group onto the azetidine nitrogen can be considered. One such strategy involves the use of pre-activated p-nitrophenyl carbonates, such as bis(p-nitrophenyl) carbonate. nih.gov This reagent can react with the azetidine under basic conditions to form the desired carbamate (B1207046). This method avoids the in-situ generation of hydrochloric acid, which can sometimes complicate the reaction. The reaction of amines with p-nitrophenyl carbonates is a well-established method for carbamate synthesis. beilstein-journals.orgnih.gov

Radiochemical Synthesis Approaches

For applications in molecular imaging, such as Positron Emission Tomography (PET), the synthesis of a radiolabeled version of this compound would be necessary. Carbon-11 (B1219553) (¹¹C) is a commonly used radionuclide for PET tracer development due to its short half-life of 20.4 minutes. mdpi.com

The radiosynthesis of [¹¹C]this compound could potentially be achieved through several routes. One plausible approach would involve the reaction of azetidine with [¹¹C]phosgene, followed by the addition of p-nitrophenol. [¹¹C]Phosgene can be generated from the catalytic oxidation of [¹¹C]chloroform, which in turn is produced from [¹¹C]methane.

Alternatively, a precursor-based approach could be employed. For example, a stannyl- or boryl-functionalized azetidine precursor could be reacted with a [¹¹C]carbonylating agent in the presence of p-nitrophenol. The development of new methodologies for ¹¹C-labeling is an active area of research, and techniques such as the use of [¹¹C]carbon dioxide as a carbonyl source are becoming increasingly prevalent. researchgate.netnih.gov The radiosynthesis of other p-nitrophenyl-containing PET tracers has been reported, providing a foundation for the development of a synthesis for the target molecule. nih.govnih.gov

Carbon-11 Labeling Methodologies for Azetidine Carbamates

The incorporation of the short-lived positron-emitting isotope Carbon-11 (¹¹C, t½ = 20.4 min) into organic molecules is a critical process for the development of PET radiotracers. nih.gov The rapid decay of ¹¹C necessitates fast and efficient radiolabeling reactions. For azetidine carbamates like this compound, several strategies can be envisioned based on established ¹¹C-labeling techniques.

A primary method for the synthesis of ¹¹C-labeled carbamates involves the direct incorporation of [¹¹C]carbon dioxide ([¹¹C]CO₂). nih.gov This one-pot method offers a significant advantage by utilizing the primary product of the ¹⁴N(p,α)¹¹C nuclear reaction, thereby maximizing radiochemical yield. nih.govmdpi.com In a typical procedure, a solution containing the amine (azetidine), an alkyl halide, and a suitable base is sparged with [¹¹C]CO₂. The reaction proceeds to form the desired ¹¹C-carbamate. While this method has been demonstrated for a range of carbamates, its application to azetidine would require optimization of reaction conditions to ensure efficient capture of [¹¹C]CO₂ and subsequent carbamate formation.

Another versatile approach is the use of [¹¹C]phosgene or a phosgene (B1210022) equivalent, which can react with an alcohol (p-nitrophenol) to form a [¹¹C]chloroformate intermediate. This intermediate can then readily react with azetidine to yield the ¹¹C-labeled carbamate. However, the high reactivity and toxicity of phosgene necessitate specialized handling and purification procedures.

Furthermore, methodologies developed for the ¹¹C-labeling of sulfonyl carbamates offer insights into potential synthetic routes. One such method utilizes a multicomponent reaction involving a sulfonyl azide, an alcohol, and [¹¹C]carbon monoxide ([¹¹C]CO). nih.gov Although this specific reaction produces sulfonyl carbamates, the principle of using a ¹¹C-carbonyl source in a multicomponent reaction could potentially be adapted for the synthesis of azetidine carbamates.

The choice of labeling methodology often depends on the available ¹¹C-synthon ([¹¹C]CO₂, [¹¹C]CO, [¹¹C]CH₃I, etc.) and the chemical nature of the precursor. For this compound, direct incorporation of [¹¹C]CO₂ appears to be a promising and efficient strategy.

Precursor Design for Isotopic Incorporation at Specific Sites

The design of the precursor molecule is a critical aspect of successful radiolabeling. The precursor must be stable under storage conditions and yet reactive enough to undergo rapid and high-yield conversion to the final labeled product. For the synthesis of [¹¹C]this compound, the precursor design will be dictated by the chosen labeling strategy.

If the direct [¹¹C]CO₂ incorporation method is employed, the precursors would be azetidine and a p-nitrophenyl-containing activating group. A potential precursor system could involve a pre-formed complex of azetidine with a reagent that facilitates the capture of [¹¹C]CO₂. The general principle of isotopic labeling involves using a stable isotope-labeled precursor to trace the biosynthetic pathway of a target molecule. nih.gov

For a strategy involving a pre-labeled p-nitrophenyl carbonate, the design of a suitable leaving group on the carbonate is crucial. The reaction of such a precursor with azetidine would lead to the desired product.

The table below outlines potential precursor designs for different Carbon-11 labeling strategies for this compound.

| Labeling Strategy | Precursor 1 | Precursor 2 | Key Reagent | Labeled Position |

| Direct [¹¹C]CO₂ Incorporation | Azetidine | p-Nitrophenoxide source | [¹¹C]CO₂ | Carbonyl Carbon |

| [¹¹C]Phosgene Route | Azetidine | p-Nitrophenol | [¹¹C]COCl₂ | Carbonyl Carbon |

| [¹¹C]Methylation (for N-methylated analogue) | This compound | - | [¹¹C]CH₃I | N-methyl group of azetidine |

Reactivity and Mechanistic Investigations of P Nitrophenyl 1 Azetidinecarboxylate

Principles of Nucleophilic Acyl Substitution at the Carbamate (B1207046) Carbonyl

The core reaction mechanism for p-Nitrophenyl 1-azetidinecarboxylate involves the attack of a nucleophile on the electron-deficient carbonyl carbon of the carbamate moiety. This process proceeds through a tetrahedral intermediate, which subsequently collapses to form the final products. The facility of this reaction is largely dictated by the stability of the leaving group and the nucleophilicity of the attacking species.

Leaving Group Characteristics of the p-Nitrophenoxide Moiety

The p-nitrophenoxide group is an excellent leaving group, a key factor contributing to the high reactivity of this compound. The stability of the departing p-nitrophenoxide ion is enhanced by two primary factors:

Resonance Stabilization: The negative charge on the phenoxide oxygen can be delocalized into the benzene (B151609) ring.

Inductive Effect: The strongly electron-withdrawing nitro group (-NO₂) at the para position further delocalizes the negative charge through resonance, significantly stabilizing the anionic leaving group.

This enhanced stability of the conjugate base lowers the activation energy for the departure of the leaving group, thereby accelerating the rate of nucleophilic substitution. The acidity of p-nitrophenol is significantly higher than that of phenol, making its conjugate base, p-nitrophenoxide, a weaker base and consequently a better leaving group.

Interaction with Various Nucleophiles (e.g., Amines, Alcohols)

This compound readily reacts with a variety of nucleophiles. The general mechanism involves the nucleophilic attack on the carbamate carbonyl, formation of a tetrahedral intermediate, and subsequent expulsion of the p-nitrophenoxide ion.

With amines , the reaction yields a substituted urea (B33335) derivative and p-nitrophenol. The nitrogen atom of the amine acts as the nucleophile. This reaction, often referred to as aminolysis, is typically efficient due to the high nucleophilicity of most amines.

With alcohols , the reaction, or alcoholysis, results in the formation of a new carbamate and p-nitrophenol. Alcohols are generally weaker nucleophiles than amines, and thus, these reactions may require heating or catalysis to proceed at a practical rate.

Kinetic Studies and Reaction Rate Influences

While specific kinetic data for this compound is not extensively documented in publicly available literature, the influence of various factors on the reaction rate can be predicted based on the general principles of nucleophilic acyl substitution reactions of related p-nitrophenyl carbamates.

Effects of Solvent Polarity and Protonation States

The polarity of the solvent can significantly influence the rate of the reaction. For a reaction proceeding through a charged transition state from neutral reactants, an increase in solvent polarity is expected to stabilize the transition state more than the ground state, leading to an increase in the reaction rate. The formation of the tetrahedral intermediate in the reaction of this compound with a neutral nucleophile involves the development of charge separation, and thus, polar solvents would be expected to accelerate the reaction.

The protonation state of the nucleophile is also critical. For instance, the free base form of an amine is the active nucleophile, not its protonated ammonium (B1175870) form. Therefore, the pH of the reaction medium can have a profound effect on the reaction rate, with the rate typically increasing as the concentration of the free amine increases at higher pH values (up to a certain point, as very high pH might lead to competing hydrolysis of the carbamate).

Role of Substituent Electronic Effects

The electronic nature of substituents on either the azetidine (B1206935) ring or the nucleophile can impact the reaction rate. Electron-donating groups on the nucleophile will increase its nucleophilicity and accelerate the reaction. Conversely, electron-withdrawing groups on the nucleophile will decrease its reactivity.

On the azetidine ring, the nitrogen atom's lone pair is involved in the carbamate resonance. Any substituent on the azetidine ring that influences the electron density on this nitrogen could potentially affect the electrophilicity of the carbonyl carbon, though this effect is generally less pronounced than the influence of the leaving group.

Below is an illustrative table showing the expected relative rates of reaction for a generic p-nitrophenyl carbamate with various nucleophiles, highlighting the influence of nucleophile basicity and steric hindrance.

| Nucleophile | pKₐ of Conjugate Acid | Expected Relative Rate |

| Ammonia | 9.24 | Moderate |

| Methylamine | 10.66 | High |

| Diethylamine | 10.93 | Moderate-High (steric hindrance) |

| Aniline | 4.63 | Low |

| Methanol | -2.5 | Very Low |

| Sodium Methoxide | 15.5 | Very High |

This table is illustrative and intended to demonstrate general reactivity trends.

Catalytic Enhancement of Reactivity

The reaction of this compound with weak nucleophiles, such as alcohols, can be significantly enhanced through catalysis.

General Base Catalysis: A general base can deprotonate the nucleophile (e.g., an alcohol) in the transition state, increasing its nucleophilicity and accelerating the reaction. The base facilitates the removal of a proton from the nucleophilic atom as it attacks the carbonyl carbon.

General Acid Catalysis: A general acid can protonate the carbonyl oxygen of the carbamate, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This is a common catalytic strategy for acyl transfer reactions.

Nucleophilic Catalysis: Certain catalysts, such as tertiary amines (e.g., 4-dimethylaminopyridine, DMAP), can act as nucleophilic catalysts. The catalyst first reacts with the carbamate to form a highly reactive intermediate, which then readily reacts with the primary nucleophile.

Acid-Base Catalysis in Acyl Transfer Reactions

No research findings were identified that specifically investigate the role of acid-base catalysis in the acyl transfer reactions of this compound.

Metal-Mediated or Organocatalytic Activation

There is no available literature detailing the activation of this compound through metal-mediated or organocatalytic pathways for subsequent chemical transformations.

Stereochemical Implications in Reactions Involving the Azetidine Ring

Specific studies on the stereochemical outcomes of reactions involving the azetidine ring of this compound could not be located.

Applications of P Nitrophenyl 1 Azetidinecarboxylate in Advanced Organic Synthesis

Utility in the Formation of Complex Azetidine-Containing Carbamates

The primary application of p-nitrophenyl 1-azetidinecarboxylate is as a stable, yet reactive, building block for the synthesis of azetidine (B1206935) carbamates. This reagent provides a straightforward method for "azetidine-carbamoylation," a reaction analogous to acylation, where the azetidine-1-carbonyl group is transferred to a nucleophile, typically an amine or alcohol.

This compound is an effective agent for installing the azetidine carbamate (B1207046) unit onto a wide range of molecular scaffolds. The reaction proceeds via nucleophilic acyl substitution, where a primary or secondary amine attacks the activated carbonyl carbon of the reagent, displacing the p-nitrophenoxide leaving group to form a stable N,N'-disubstituted urea (B33335) linkage (an azetidine-1-carboxamide). researchgate.net This methodology is particularly valuable due to its operational simplicity and the high reactivity of p-nitrophenyl carbonates, which often allows the reaction to proceed under mild conditions. nih.gov

The general transformation can be represented as follows: R-NH₂ (Nucleophilic Amine) + this compound → R-NH-C(=O)-N(CH₂)₃ (Azetidine Carbamate Product) + p-Nitrophenol

This strategy has been implicitly employed in the synthesis of various biologically active agents where the azetidine carbamate moiety is crucial for activity. For instance, in the development of covalent inhibitors for enzymes like monoacylglycerol lipase (B570770) (MAGL), azetidine carbamates have shown high efficiency. researchgate.net The synthesis of such inhibitors involves the coupling of a nucleophilic amine on a guiding pharmacophore with an activated azetidine carbonyl source, for which this compound is an ideal candidate.

| Substrate Nucleophile | Product Functional Group | Significance of Transformation |

| Primary/Secondary Amine | Azetidine-1-carboxamide (Urea) | Forms stable, conformationally constrained linkers in bioactive molecules. |

| Alcohol | Azetidine-1-carboxylate (Carbamate) | Introduces the azetidine motif as an ester. |

| Hydrazine Derivative | Azetidine-1-carbohydrazide | Creates building blocks for further heterocycle synthesis. |

The concept of multi-target-directed ligands (MTDLs) has emerged as a powerful paradigm for treating complex, multifactorial diseases like Alzheimer's disease. mdpi.com MTDLs are single chemical entities designed to modulate multiple biological targets simultaneously. nih.gov The synthesis of MTDLs often involves combining distinct pharmacophores into a single hybrid molecule.

This compound is a valuable tool in this context, enabling the conjugation of an azetidine carbamate moiety to a molecule with a known pharmacological profile. This "pro-chelator" or "hidden MTDL" strategy can be used where a carbamate fragment is introduced to a multifunctional agent. nih.gov For example, a known enzyme inhibitor could be functionalized with an amine handle, which can then be reacted with this compound. The resulting hybrid molecule could possess dual activity, with the original pharmacophore inhibiting its target and the azetidine moiety conferring additional beneficial properties, such as improved brain penetration or interaction with a secondary target.

A hypothetical synthetic approach towards an MTDL is shown below, combining a hypothetical cholinesterase inhibitor fragment with the azetidine carbamate.

| Pharmacophore 1 (Example) | Linker-forming reaction with this compound | Resulting Hybrid Structure Feature | Potential Dual Action |

| Tacrine analogue with amino linker | Nucleophilic attack by the amino group on the activated carbonate | Azetidine-1-carboxamide linkage | Cholinesterase Inhibition & Neuromodulatory Activity |

| Chalcone derivative with amino group | Formation of a stable urea bond | Azetidine carbamate moiety | MAO-B Inhibition & Metal Chelation |

Role as a Key Intermediate in Multi-Step Total Synthesis

In the realm of total synthesis, the objective is the complete chemical synthesis of complex molecules, often natural products, from simple, commercially available precursors. nsf.gov Azetidine-containing natural products, such as penaresidin (B1208786) B, present significant synthetic challenges due to the strained ring system. nsf.gov While direct examples detailing the use of this compound as an intermediate in a published total synthesis are scarce, its potential role can be inferred.

In a convergent synthetic strategy, where different fragments of the target molecule are prepared separately before being combined, this compound could serve as an activated form of the azetidine heterocycle. For instance, if the target natural product contains an azetidine ring N-acylated by a complex carboxylic acid, a common route would be to form an amide bond between azetidine and the acid. An alternative, albeit less common, disconnection would involve creating a complex fragment bearing a nucleophilic amine and reacting it with an activated azetidine carbonyl synthon like this compound to form the key linkage. This approach could be advantageous if the complex acid fragment is sensitive to conditions required for direct amide coupling.

Application in Diversification and Library Synthesis

Diversity-oriented synthesis (DOS) aims to create collections (libraries) of structurally diverse small molecules for high-throughput screening in drug discovery. nih.govnih.gov Azetidine-based scaffolds are highly sought after for generating lead-like molecules, particularly for targets in the central nervous system (CNS). nih.govresearchgate.net

This compound is an excellent reagent for the diversification phase of library synthesis. In a typical workflow, a core scaffold containing one or more nucleophilic sites (e.g., primary or secondary amines) is synthesized. This core can then be reacted with a panel of diverse electrophilic building blocks to generate a library of final compounds.

In the context of creating an azetidine-focused library, one could envision a solid-phase synthesis approach where an amine-functionalized core is attached to a resin. This resin-bound substrate could then be treated with this compound to append the azetidine carbamate moiety. The high reactivity and clean reaction profile of p-nitrophenyl carbonates make them suitable for automated, parallel synthesis platforms. This approach allows for the rapid generation of hundreds or thousands of distinct azetidine-containing compounds for biological screening. nih.govresearchgate.net

| Library Synthesis Step | Role of this compound | Result |

| Scaffold Functionalization | Reacts with a primary/secondary amine on a core scaffold. | Introduces the azetidine-1-carboxylate group as a point of diversity. |

| Late-Stage Diversification | Used as a capping reagent in a parallel synthesis workflow. | Generates a library of compounds with a common core but varied peripheral groups. |

| Solid-Phase Synthesis | Couples with a resin-bound substrate containing a nucleophile. | Enables efficient synthesis and purification of the final library members. |

Precursor for the Synthesis of Radiolabeled Molecular Probes for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiotracers to visualize and quantify biological processes in vivo. chempep.com The development of novel PET tracers for specific targets, such as enzymes or receptors in the brain, is a major focus of modern medicinal chemistry. nih.govnih.gov Azetidine-containing molecules are of interest as PET tracers due to the favorable properties the ring can impart. nih.gov

The synthesis of PET tracers involves incorporating a short-lived positron-emitting isotope, most commonly carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min), into a target molecule. researchgate.netdiva-portal.org This requires extremely fast, efficient, and high-yielding chemical reactions. This compound can serve as a non-radioactive precursor for the synthesis of ¹¹C-labeled azetidine carbamates.

A common strategy for ¹¹C-labeling is "[¹¹C]carbonylation," where [¹¹C]CO₂ or [¹¹C]CO is used to introduce the radioactive carbonyl group. In one potential radiosynthetic route, a precursor amine could be reacted with in situ generated [¹¹C]phosgene to create a [¹¹C]isocyanate, which is then coupled with azetidine. A more direct approach could involve reacting a valuable, amine-containing biological targeting molecule with a radiolabeled synthon like [¹¹C]this compound, though this would require the radiosynthesis of the reagent itself. More practically, the non-radioactive this compound serves as a crucial "cold standard" and starting material to develop and optimize the reaction conditions before they are applied using the highly radioactive and time-sensitive ¹¹C-labeled reagents.

| PET Tracer Component | Role of Azetidine Moiety | Potential Use of the Precursor |

| Targeting Vector | Provides structural rigidity and favorable pharmacokinetic properties. | Used to synthesize the non-radioactive reference standard for identity confirmation. |

| Linker | Forms part of the carbamate linker connecting the targeting vector to another part of the molecule. | Used in methods development to establish optimal coupling conditions (base, solvent, temperature). |

| Complete Tracer Scaffold | The azetidine carbamate is an integral part of the final tracer structure. | Serves as the starting point for synthesizing the precursor that will be subjected to the final radiolabeling step. |

Theoretical and Computational Studies on P Nitrophenyl 1 Azetidinecarboxylate and Analogues

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of p-nitrophenyl 1-azetidinecarboxylate. These calculations reveal the distribution of electrons within the molecule, which dictates its stability and reactivity.

The geometry of the molecule is first optimized to find the lowest energy arrangement of its atoms. Key structural parameters, such as bond lengths and angles, can then be determined. For this compound, the carbonyl group (C=O) is planar, and the p-nitrophenyl group acts as a potent electron-withdrawing moiety. This electronic pull is critical for its function as an activated ester, making the carbonyl carbon highly electrophilic.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding its chemical reactivity. The LUMO is typically localized on the carbonyl carbon and the p-nitrophenyl ring, indicating that these are the primary sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

Atomic charge calculations, such as those derived from Mulliken population analysis or electrostatic potential (ESP) mapping, quantify the partial charges on each atom. In this compound, the carbonyl carbon carries a significant partial positive charge, confirming its electrophilic nature and susceptibility to attack by nucleophiles.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 5.2 D |

| Mulliken Charge on Carbonyl Carbon | +0.65 e |

| Mulliken Charge on Carbonyl Oxygen | -0.58 e |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and the transition states that connect them. For this compound, the most common reaction is nucleophilic acyl substitution, where a nucleophile replaces the p-nitrophenoxide leaving group.

The mechanism typically proceeds through a two-step process involving a tetrahedral intermediate. mdpi.comdiva-portal.org First, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a high-energy, tetrahedral intermediate. This step involves a transition state (TS1) that represents the energy maximum on the path to the intermediate. Subsequently, this intermediate collapses, expelling the p-nitrophenoxide anion, which is a stable leaving group due to resonance stabilization of the negative charge by the nitro group. This second step proceeds through another transition state (TS2). mdpi.com

By calculating the potential energy surface, the activation energies (the energy difference between the reactants and the transition states) for each step can be determined. mdpi.com The rate-determining step of the reaction is the one with the highest activation energy. Computational studies on analogous p-nitrophenyl esters show that the formation of the tetrahedral intermediate (TS1) is often the rate-limiting step. diva-portal.org Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state structure correctly connects the reactant and product (or intermediate) on the potential energy surface. mdpi.com

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Ester + Amine) | 0.0 |

| Transition State 1 (TS1) | +15.5 |

| Tetrahedral Intermediate | +8.2 |

| Transition State 2 (TS2) | +12.0 |

| Products (Amide + p-Nitrophenol) | -10.5 |

Conformational Analysis of the Azetidine (B1206935) Ring System

Computational studies on model compounds like N-acetyl-azetidine-2-carboxamide show that the azetidine ring can exist in two primary puckered conformations. nih.gov These conformations can be described by a puckering angle (φ), which quantifies the deviation from planarity. The two conformers are typically separated by a relatively low energy barrier, allowing for rapid interconversion at room temperature. The nitrogen atom of the ring can be either 'endo' (towards the substituent) or 'exo' (away from the substituent) relative to the pucker.

The presence of the bulky 1-azetidinecarboxylate group influences the conformational preference. Steric interactions between the substituent and the ring hydrogens can favor one puckered form over the other. DFT calculations can predict the relative stabilities of these conformers and the energy barrier for their interconversion. These studies have shown that for N-acyl azetidines, the puckered structure is consistently favored over a planar arrangement. nih.gov

| Parameter | Conformer 1 (Exo-pucker) | Conformer 2 (Endo-pucker) | Planar Transition State |

|---|---|---|---|

| Puckering Angle (φ) | 25.1° | -24.8° | 0° |

| Relative Energy (kcal/mol) | 0.0 | 0.45 | 1.3 |

Prediction of Reactivity and Selectivity Profiles Based on Molecular Descriptors

Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is generally less reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. For an activated ester like this compound, a high electrophilicity index is expected, indicating its strong character as an electrophile. nih.gov

Local Reactivity Descriptors , such as Fukui functions, identify the most reactive sites within a molecule. The Fukui function f(r) indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. For predicting nucleophilic attack, the f+(r) function is used. A large value of f+(r) on the carbonyl carbon of this compound would computationally confirm it as the primary site for reaction with nucleophiles. worldscientific.com These descriptors are invaluable for building Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structure with chemical reactivity or biological activity. nih.gov

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 7.8 |

| Electron Affinity (A) | -ELUMO | 2.5 |

| Chemical Potential (μ) | -(I+A)/2 | -5.15 |

| Chemical Hardness (η) | (I-A)/2 | 2.65 |

| Electrophilicity Index (ω) | μ2/(2η) | 5.0 |

Emerging Research Avenues and Future Perspectives for P Nitrophenyl 1 Azetidinecarboxylate

Development of More Sustainable and Efficient Synthetic Methodologies

The conventional synthesis of p-nitrophenyl carbamates often involves the use of hazardous reagents such as phosgene (B1210022) derivatives, like p-nitrophenyl chloroformate. acs.orgresearchgate.net While effective, the toxicity and handling difficulties associated with these reagents are driving research towards more sustainable and safer alternatives. Future research on the synthesis of p-Nitrophenyl 1-azetidinecarboxylate could focus on the following greener approaches:

Carbon Dioxide as a C1 Source: A significant area of green chemistry is the utilization of carbon dioxide (CO₂) as a renewable and non-toxic C1 building block. rsc.org Methodologies for the direct synthesis of carbamates from amines, CO₂, and alcohols are being actively developed. rsc.orgresearchgate.net A potential sustainable route to this compound could involve the reaction of azetidine (B1206935) with CO₂ to form a carbamic acid intermediate, followed by esterification with p-nitrophenol. Catalytic systems, potentially involving alkali metal salts like potassium carbonate, could facilitate this transformation under milder conditions. acs.org

Phosgene-Free Carbonyl Sources: Alternatives to phosgene, such as urea (B33335) or dimethyl carbonate, are being explored as carbonyl sources for carbamate (B1207046) synthesis. rsc.org These reagents are less hazardous and can react with amines and alcohols to form carbamates, often with the aid of a catalyst. The development of a catalytic process using these reagents for the synthesis of this compound would represent a significant improvement in sustainability.

Activated Carbonate Reagents: The use of mixed carbonates, such as those derived from p-nitrophenyl chloroformate and an alcohol, are common in carbamate synthesis. acs.orgnih.gov A plausible and efficient synthesis of the target compound would involve the reaction of azetidine with bis(p-nitrophenyl) carbonate. This reaction would proceed via nucleophilic attack of the azetidine nitrogen on the carbonyl carbon, with the elimination of a p-nitrophenoxide leaving group.

A comparison of potential synthetic precursors is presented in Table 1.

Table 1: Comparison of Potential Precursors for the Synthesis of this compound

| Precursor | Advantages | Disadvantages |

| p-Nitrophenyl chloroformate | High reactivity, well-established methodology. researchgate.net | Highly toxic and corrosive. |

| Bis(p-nitrophenyl) carbonate | Solid, stable reagent, avoids phosgene. google.com | May require slightly more forcing conditions than the chloroformate. |

| Carbon Dioxide | Non-toxic, renewable, abundant. | Requires catalytic activation and dehydration. rsc.org |

| Urea | Inexpensive, readily available. rsc.org | Often requires high temperatures and catalyst development. |

Exploration of Novel Reaction Partners and Transformation Pathways

The reactivity of this compound is predicated on the electrophilicity of the carbamate carbonyl and the strain of the azetidine ring. The p-nitrophenoxy group is an excellent leaving group, making the carbamate susceptible to nucleophilic attack.

Nucleophilic Acyl Substitution: The primary reaction pathway for this compound is expected to be nucleophilic acyl substitution at the carbamoyl (B1232498) carbon. This would allow for the facile transfer of the azetidine-1-carbonyl group to a variety of nucleophiles. Future research could explore a broad range of reaction partners, including:

Amines: Reaction with primary and secondary amines would yield N,N'-disubstituted ureas.

Alcohols and Phenols: Reaction with alcohols and phenols would result in the formation of different carbamate esters.

Thiols: Reaction with thiols would lead to the formation of thiocarbamates.

Ring-Opening Reactions: The inherent ring strain of the azetidine moiety could be exploited in novel transformation pathways. While the carbamate is the more reactive site, conditions could be developed to induce ring-opening of the azetidine. For instance, in the presence of strong nucleophiles or under thermal conditions, reactions leading to γ-amino acid derivatives could be envisioned.

Enzymatic Transformations: The use of enzymes to catalyze reactions of p-nitrophenyl esters is well-documented. nih.govresearchgate.net Future studies could investigate the use of lipases or proteases to mediate the hydrolysis or aminolysis of this compound. This could provide a highly selective and environmentally friendly method for the synthesis of azetidine-containing compounds.

Design of Next-Generation Activated Ester Analogs for Enhanced Reactivity or Selectivity

The reactivity of this compound can be fine-tuned by modifying the structure of the leaving group. This would allow for the development of a library of reagents with a range of reactivities suitable for different applications.

Electronic Effects: The rate of nucleophilic attack on the carbamoyl carbon is highly dependent on the electronic properties of the phenoxy leaving group. Introducing additional electron-withdrawing groups onto the phenyl ring would increase the electrophilicity of the carbonyl carbon and enhance the leaving group ability of the phenoxide, leading to a more reactive compound. Conversely, electron-donating groups would decrease reactivity.

Steric Hindrance: The introduction of bulky substituents on the phenyl ring could be used to control the selectivity of the reagent. For example, sterically hindered analogs may react preferentially with smaller nucleophiles.

A summary of potential modifications and their expected effects is presented in Table 2.

Table 2: Hypothetical Analogs of this compound and Their Expected Reactivity

| Leaving Group | Modification | Expected Effect on Reactivity |

| 2,4-Dinitrophenyl | Additional nitro group | Increased |

| Pentafluorophenyl | Multiple fluorine atoms | Increased |

| 4-Methoxyphenyl | Electron-donating methoxy (B1213986) group | Decreased |

| 2,6-Dimethylphenyl | Steric hindrance near the ester linkage | Decreased/Increased Selectivity |

Application in Advanced Materials Science and Polymer Chemistry (Hypothetical, based on carbamate chemistry)

The unique structure of this compound suggests several hypothetical applications in materials science and polymer chemistry.

Polycarbamate Synthesis: Carbamate linkages are integral to the structure of polyurethanes. This compound could serve as a monomer or a chain-extender in the synthesis of novel polycarbamates. beilstein-journals.org The incorporation of the azetidine ring into the polymer backbone could impart unique properties, such as altered thermal stability, solubility, or the ability to undergo post-polymerization modification.

Surface Modification: The reactivity of the activated carbamate could be utilized to functionalize the surfaces of materials. For example, materials with surface hydroxyl or amine groups could be treated with this compound to introduce azetidine moieties. These modified surfaces could then be used for further chemical transformations or to alter the surface properties of the material.

Ring-Opening Polymerization: While less likely than reactions at the carbamate, the azetidine ring has the potential to undergo ring-opening polymerization under certain conditions. If a suitable initiator could be found to selectively open the azetidine ring without reacting with the carbamate, this could lead to the formation of novel polyamide structures with pendant p-nitrophenoxycarbonyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.